N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide
Description
N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a complex substitution pattern. Its structure includes:
- An allyl group attached to the hydrazine nitrogen.
- A benzoyl moiety substituted with a chlorine atom at position 2 and a benzyloxy group at position 4.
- A thioamide group (-C(S)-NH₂) as part of the hydrazinecarbothioamide backbone.
This compound’s molecular formula is C₁₈H₁₆ClN₃O₂S, with a calculated molecular weight of 381.85 g/mol.
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-2-10-20-18(25)22-21-17(23)15-9-8-14(11-16(15)19)24-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCRHQYFVTUOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)-2-chlorobenzoic acid: This can be achieved through the chlorination of 4-hydroxybenzoic acid followed by benzylation.
Formation of the benzoyl chloride derivative: The 4-(benzyloxy)-2-chlorobenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.
Reaction with hydrazinecarbothioamide: The benzoyl chloride derivative is reacted with hydrazinecarbothioamide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide and related hydrazinecarbothioamide derivatives:
Key Observations:
Substituent Effects :
- The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to the methyl group in or the unsubstituted benzoyl in . This may enhance membrane permeability but reduce aqueous solubility .
- The chlorine atom at position 2 is conserved across all analogs, suggesting its role in electronic modulation or target binding.
Biological Activity :
- Compounds with indole moieties (e.g., ) exhibit demonstrated anticancer activity due to interactions with cellular targets like topoisomerases .
- The absence of indole in the target compound may shift its mechanism toward antimicrobial or anti-inflammatory pathways, as seen in other hydrazinecarbothioamides .
Synthetic Routes :
- The target compound likely follows a synthesis pathway analogous to , involving hydrazine hydrate and substituted arylisothiocyanates, followed by cyclization. The benzyloxy group may require additional protection/deprotection steps compared to simpler derivatives .
Research Findings and Implications
- Enzyme Inhibition : Structural analogs with bulky substituents (e.g., benzyloxy) show stronger inhibition of enzymes like acetylcholinesterase compared to methyl-substituted derivatives .
- Thermal Stability : Allyl-containing hydrazinecarbothioamides generally exhibit moderate thermal stability, with decomposition temperatures >200°C (inferred from ).
Biological Activity
N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide is a compound of interest due to its potential therapeutic applications, particularly in the context of various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a hydrazinecarbothioamide moiety, which is known for its biological activity, particularly in cancer therapy and enzyme inhibition.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucocorticoid metabolism via 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibition. This enzyme plays a crucial role in converting inactive glucocorticoids to their active forms, thereby influencing metabolic disorders such as diabetes and obesity .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress-related damage in cells .
- Neuroprotective Effects : Related compounds have shown neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The inhibition of MAO-B specifically has been linked to reduced neuroinflammation and improved neuronal survival .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities with this compound:
- Study on MAO Inhibition : A study evaluating the MAO inhibitory activity of benzothiazole derivatives found that compounds with similar functional groups exhibited potent selective inhibition of MAO-B, suggesting that N-allyl derivatives might possess similar properties .
- Antidiabetic Potential : Another investigation highlighted the role of hydrazine derivatives in managing diabetes through their effects on glucocorticoid metabolism. The inhibition of 11β-HSD1 was linked to improved insulin sensitivity and metabolic health .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of 4-(benzyloxy)-2-chlorobenzoic acid derivatives with hydrazinecarbothioamide precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Allylation of the intermediate using allyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the N-allyl group .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Yield improvements (>80%) require inert atmospheres (N₂/Ar) to prevent oxidation of thioamide groups .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Key Techniques :
- FT-IR : Confirm thioamide (-NH-C=S) stretches at 1170–1200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- NMR : Use DMSO-d₆ to resolve complex splitting patterns; ¹H NMR signals for the allyl group appear at δ 5.1–5.9 ppm (multiplet) and δ 3.8–4.2 ppm (-CH₂-) .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via SHELXL refinement .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Light-sensitive : Degrades under UV exposure; store in amber vials at -20°C .
- Hydrolytic sensitivity : Thioamide groups hydrolyze in aqueous acidic/basic conditions; use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the hydrazinecarbothioamide moiety during synthesis?
- Reaction Mechanism :
- Nucleophilic attack by hydrazine on a carbonyl-activated thiocarbamate intermediate, followed by dehydration.
- Evidence : FT-IR data from analogous compounds show C=S and C=O stretches, supporting a stepwise condensation pathway .
Q. How do crystallographic data resolve structural ambiguities, and what challenges arise during refinement?
- Crystallographic Workflow :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : SHELXL-2018 for anisotropic displacement parameters; address twinning via HKLF 5 format in SHELX .
- Challenges : Disordered benzyloxy groups require PART and ISOR constraints (R-factor < 0.05) .
Q. What structure-activity relationships (SARs) are hypothesized for this compound in biological systems?
- SAR Hypotheses :
- Benzyloxy group : Enhances lipophilicity, improving blood-brain barrier penetration (logP ~3.5 calculated via PubChem tools) .
- Chloro substituent : Increases electrophilicity, potentially enhancing binding to cysteine residues in target enzymes .
- Validation : Compare bioactivity with analogs lacking the allyl group (e.g., IC₅₀ shifts in enzyme inhibition assays) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be reconciled?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
